4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid is a compound that features a trifluoromethyl group attached to a benzoic acid core.
Vorbereitungsmethoden
The synthesis of 4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid typically involves multiple stepsThe reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the formation of the trifluoromethyl group . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The amino and hydroxypropyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The amino and hydroxypropyl groups may also play a role in modulating the compound’s activity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid include:
4-(Trifluoromethyl)benzoic acid: Lacks the amino and hydroxypropyl groups, making it less versatile in certain applications.
3-(Trifluoromethyl)benzoic acid: The position of the trifluoromethyl group affects its chemical properties and reactivity.
2-(Trifluoromethyl)benzoic acid: Similar to the 3-position isomer but with different steric and electronic effects. The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12F3NO3 |
---|---|
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)8-5-6(10(17)18)1-2-7(8)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2,(H,17,18)/t9-/m1/s1 |
InChI-Schlüssel |
GTWOTVRFGPLJJF-SECBINFHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)[C@@H](CCO)N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.